![molecular formula C19H17N3O3S B6423791 Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]- CAS No. 459845-47-7](/img/structure/B6423791.png)
Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-
Description
Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]- is a useful research compound. Its molecular formula is C19H17N3O3S and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2,3-dihydro-1H-indol-1-yl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one is 367.09906259 g/mol and the complexity rating of the compound is 487. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Ethanone, 1-(2,3-dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]- (CAS No. 571904-77-3) is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article provides an overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14FN3O2S, with a molecular weight of 355.39 g/mol. The structure features an indole moiety linked to an oxadiazole group through a thioether bond, which is critical for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those related to the compound . For instance:
- Mechanism of Action : The compound exhibits cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways such as EGFR and Src kinases .
- In Vitro Studies : In a study involving several synthesized oxadiazoles, compounds similar to the target compound displayed IC50 values ranging from 0.24 µM to 4.18 µM against different cancer cell lines (e.g., HEPG2, MCF7) demonstrating their potential as effective anticancer agents .
Antimicrobial Activity
In addition to anticancer properties, there is emerging evidence regarding the antimicrobial effects of oxadiazole derivatives:
- Bacterial Inhibition : Some derivatives have shown promising results against bacterial strains, indicating that modifications on the oxadiazole ring can enhance antibacterial activity. This could be particularly relevant for drug-resistant bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like Ethanone. Key findings include:
- Substituent Effects : The presence of specific substituents on the phenyl ring significantly influences activity. For example, methoxy and fluorine substitutions have been associated with increased potency against cancer cell lines .
Case Studies
- Study on Indole-Oxadiazole Derivatives : A study synthesized various derivatives and evaluated their anticancer activities using MTT assays. The most potent compounds were found to have IC50 values significantly lower than standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed several oxadiazole derivatives against common bacterial strains, revealing that certain modifications led to enhanced antibacterial effects compared to control compounds .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what critical reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazides under acidic/basic conditions (e.g., using POCl₃ or NaOH) .
- Step 2 : Introduction of the thioether linkage via nucleophilic substitution between a phenacyl bromide derivative and the oxadiazole-thiol intermediate. Potassium carbonate in acetone is commonly used to facilitate this reaction .
- Key Variables : Reaction temperature (reflux vs. room temperature), stoichiometry of phenacyl bromide, and solvent choice (e.g., ethanol for recrystallization) significantly impact yield (reported 77–91% in similar compounds) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR identify proton environments and carbon frameworks. For example, methoxy (-OCH₃) signals appear at ~3.67 ppm in -NMR, while carbonyl (C=O) carbons resonate at ~192 ppm in -NMR .
- X-ray Crystallography : Single-crystal diffraction (e.g., using a Stoe IPDS II diffractometer) resolves bond lengths and angles. SHELX software refines structural parameters, with R-factors < 0.05 indicating high accuracy .
Q. What preliminary biological activities are associated with this compound’s structural motifs?
- Methodological Answer :
- Indole Moiety : Modulates serotonin receptors or cytochrome P450 enzymes, as seen in related indole derivatives .
- Oxadiazole-Thioether : Exhibits antimicrobial and anticancer activity in vitro. For example, oxadiazole-thioethers inhibit 5-lipoxygenase (5-LOX) with IC₅₀ values < 10 µM in anti-inflammatory assays .
- Initial Screening : Use MTT assays for cytotoxicity (e.g., against HeLa cells) and agar diffusion for antimicrobial activity .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity during thioether bond formation?
- Methodological Answer :
- Kinetic Control : Lower temperatures (0–5°C) favor nucleophilic attack at the less sterically hindered site.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems .
- Computational Modeling : Density Functional Theory (DFT) calculates transition-state energies to predict regioselectivity. For example, Fukui indices identify nucleophilic hotspots on the oxadiazole ring .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to targets (e.g., 5-LOX or EGFR kinase). Parameters include Gibbs free energy (ΔG < -8 kcal/mol suggests strong binding) .
- Pharmacophore Mapping : Identify essential features (e.g., hydrogen-bond acceptors in oxadiazole) using tools like PharmaGist. Validate with QSAR models correlating logP values (<3.5) with membrane permeability .
Q. How can contradictions in biological assay data (e.g., varying IC₅₀ values) be systematically resolved?
- Methodological Answer :
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time.
- Metabolic Stability Tests : Use liver microsomes to assess compound degradation rates, which may explain potency discrepancies .
- Structural Analog Comparison : Compare with derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate substituent effects .
Q. What crystallographic challenges arise when refining this compound’s structure, and how are they addressed?
- Methodological Answer :
- Twinned Crystals : Use SHELXL’s TWIN/BASF commands to model twin domains. R1 values > 0.1 indicate refinement issues .
- Disorder Handling : Apply PART/SUMP restraints for flexible groups (e.g., methoxyphenyl).
- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-24-15-8-6-14(7-9-15)18-20-21-19(25-18)26-12-17(23)22-11-10-13-4-2-3-5-16(13)22/h2-9H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVWWEDMOBTPJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201123877 | |
Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
459845-47-7 | |
Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=459845-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,3-Dihydro-1H-indol-1-yl)-2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201123877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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